

# Application Notes: Cohumulone as a Reference Standard in Brewing Chemistry

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## Compound of Interest

Compound Name: Cohumulone

Cat. No.: B117531

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## Introduction

**Cohumulone** is one of the three major alpha-acids found in hops (*Humulus lupulus*), alongside humulone and adhumulone. These alpha-acids are the precursors to iso-alpha-acids, the primary compounds responsible for the characteristic bitterness of beer. The isomerization of alpha-acids occurs during the boiling of wort in the brewing process. The concentration and relative proportion of **cohumulone** can influence the final bitterness profile and foam stability of the beer. Therefore, accurate quantification of **cohumulone** in hops and hop products is crucial for brewers to maintain consistency and achieve the desired flavor profile in their products.<sup>[1]</sup>

**Cohumulone** reference standards are essential for the calibration of analytical instrumentation and the validation of methods used for this purpose.

## Applications in Brewing Quality Control

The use of **cohumulone** as a reference standard is integral to several aspects of quality control in the brewing industry:

- **Hop Variety Characterization:** The relative percentage of **cohumulone** in the total alpha-acids is a characteristic of a particular hop variety. This information aids in the identification and selection of hops for specific beer styles.
- **Brewing Process Optimization:** By accurately measuring the **cohumulone** content, brewers can predict and control the bitterness of the final product.

- **Product Consistency:** Routine analysis of incoming hops and in-process samples ensures batch-to-batch consistency in terms of bitterness.
- **Research and Development:** In the development of new beer recipes or the evaluation of new hop varieties, **cohumulone** analysis provides valuable data for formulation and process development.

## Analytical Methodologies

The two primary analytical techniques for the quantification of **cohumulone** in brewing are High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectroscopy.

### High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for the specific quantification of **cohumulone** and other alpha- and beta-acids. The American Society of Brewing Chemists (ASBC) has established the Hops-14 method, which is an international standard for this analysis.<sup>[2]</sup> This method utilizes reverse-phase chromatography to separate the different hop acids, which are then detected by a UV detector.

### UV-Vis Spectroscopy

UV-Vis spectroscopy is a simpler and more rapid method for estimating the total bitterness of a beer, expressed in International Bitterness Units (IBU). The ASBC Beer-23 method is the standard protocol for this analysis.<sup>[3]</sup> This method involves a solvent extraction of the iso-alpha-acids from the beer, followed by measuring the absorbance at a specific wavelength (275 nm). While this method does not quantify **cohumulone** individually, the use of a **cohumulone** reference standard is important for method validation and for understanding the contribution of different hop acids to the overall IBU value.

## Data Presentation

### Reference Standard Specifications

A common reference standard used in the brewing industry is the ASBC International Calibration Extract 4 (ICE-4).

Parameter	Specification
Standard Name	ASBC International Calibration Extract 4 (ICE-4)
Cohumulone Concentration	10.98%
n+adhumulone Concentration	31.60%
Total $\alpha$ -acids	42.58%
Colupulone Concentration	13.02%
n+adlupulone Concentration	13.52%
Total $\beta$ -acids	26.54%
Storage	Store flushed with CO2 or N2 at -20 °C

Source: American Society of Brewing Chemists[4][5][6]

## HPLC Method Performance Data

The following table summarizes typical performance data for the HPLC analysis of **cohumulone** based on a published study.

Parameter	Value
Retention Time (RT)	2.662 min
Linearity ( $R^2$ )	> 0.999
Limit of Detection (LOD)	0.04 $\mu\text{g/mL}$
Limit of Quantification (LOQ)	0.13 $\mu\text{g/mL}$
Repeatability (%RSD, n=12)	< 0.18%

Source: PerkinElmer Application Note. Conditions are detailed in the protocol section.[7]

## Experimental Protocols

## Protocol 1: Quantification of Cohumulone in Hops by HPLC (based on ASBC Hops-14)

Objective: To determine the concentration of **cohumulone** in hop pellets or hop extracts.

Materials:

- **Cohumulone** reference standard (e.g., ASBC ICE-4)
- HPLC grade methanol
- HPLC grade phosphoric acid
- HPLC grade acetonitrile
- HPLC grade water
- Disodium EDTA
- Hop pellets or extract sample
- Mortar and pestle
- Centrifuge tubes (50 mL)
- Volumetric flasks
- Syringe filters (0.45 µm)
- HPLC system with UV detector

Procedure:

- Standard Preparation:
  1. Accurately weigh a known amount of the **cohumulone** reference standard (e.g., ASBC ICE-4).
  2. Dissolve the standard in methanol to prepare a stock solution of known concentration.

3. Prepare a series of working standards by serial dilution of the stock solution with the mobile phase.

- Sample Preparation:

1. Weigh approximately 0.2 to 0.5 g of hop pellets into a mortar and grind to a fine powder.
2. Transfer the powder to a 50 mL centrifuge tube.
3. Add a known volume of extraction solvent (e.g., methanol).
4. Vortex the tube for 1 minute and then sonicate for 15 minutes.
5. Centrifuge the sample at 2000 rpm for 5 minutes.
6. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

- HPLC Analysis:

1. Set up the HPLC system with the following conditions:
  - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
  - Mobile Phase: Isocratic mixture of 35% Mobile Phase A (0.1% Phosphoric Acid and 0.2 mM Disodium EDTA in water) and 65% Mobile Phase B (Acetonitrile).[\[7\]](#)
  - Flow Rate: 1.0 mL/min[\[7\]](#)
  - Column Temperature: 40 °C[\[7\]](#)
  - Detection Wavelength: 270 nm[\[7\]](#)
  - Injection Volume: 4 µL[\[7\]](#)
2. Inject the prepared standards and samples onto the HPLC system.

- Data Analysis:

1. Identify the **cohumulone** peak in the chromatograms based on the retention time of the reference standard.
2. Generate a calibration curve by plotting the peak area of the standards against their known concentrations.
3. Determine the concentration of **cohumulone** in the samples by interpolating their peak areas on the calibration curve.
4. Calculate the percentage of **cohumulone** in the original hop sample.

## Protocol 2: Determination of International Bitterness Units (IBU) by UV-Vis Spectroscopy (based on ASBC Beer-23)

Objective: To estimate the total bitterness of a beer sample.

Materials:

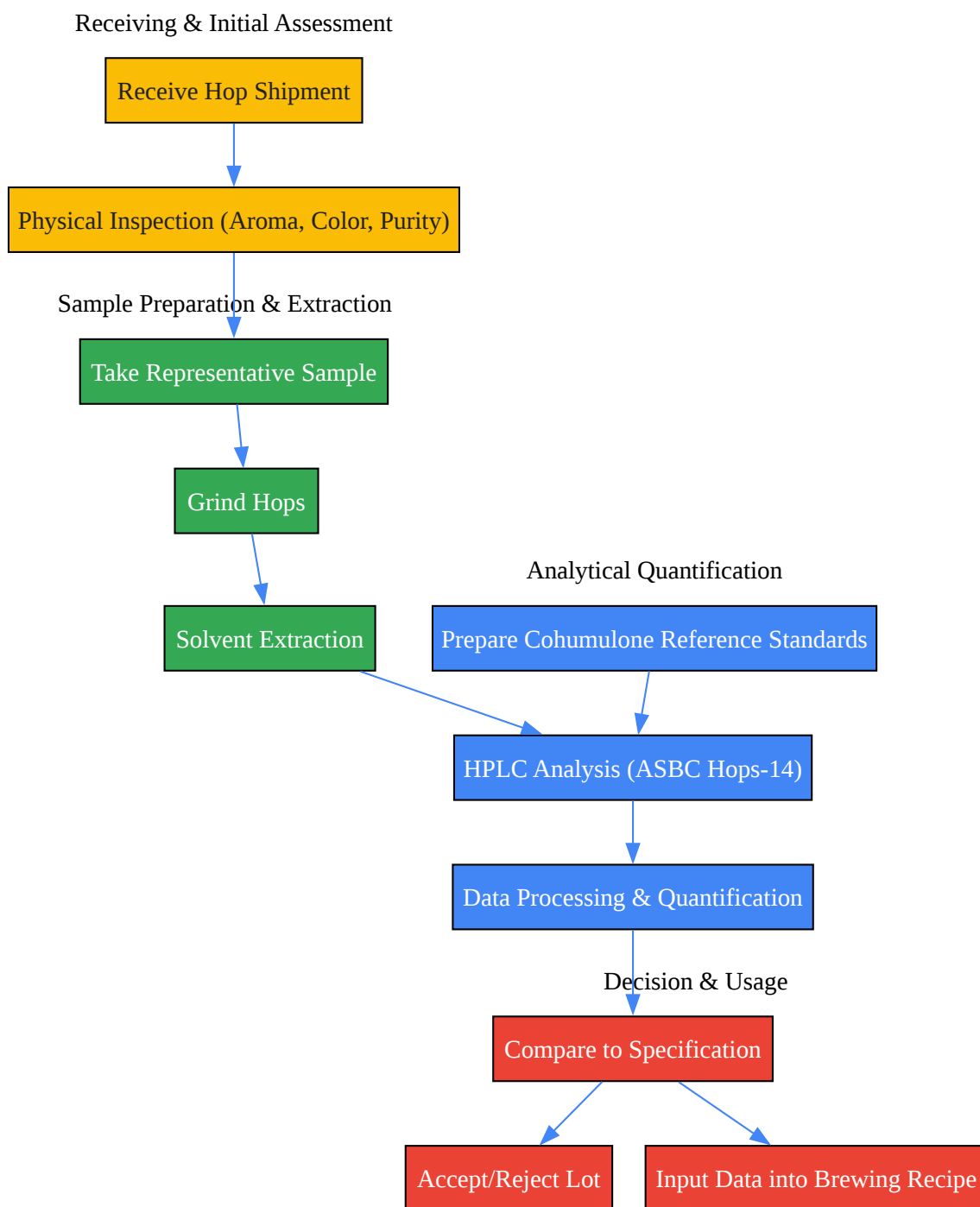
- Beer sample, degassed
- Isooctane
- 3M Hydrochloric Acid (HCl)
- Centrifuge tubes with screw caps
- Wrist-action shaker or vortex mixer
- Centrifuge
- UV-Vis Spectrophotometer
- Quartz cuvettes

Procedure:

- Sample Preparation:

1. Pipette 10.0 mL of degassed beer into a centrifuge tube.
  2. Add 0.5 mL of 3M HCl.
  3. Add 20.0 mL of isooctane.
  4. Cap the tube and shake vigorously for 15 minutes using a wrist-action shaker.
  5. Centrifuge the tube at 3000 rpm for 5 minutes to separate the layers.
- UV-Vis Analysis:
    1. Set the spectrophotometer to a wavelength of 275 nm.
    2. Use isooctane to zero the instrument (as a blank).
    3. Carefully transfer a portion of the upper isooctane layer from the centrifuge tube into a quartz cuvette.
    4. Measure the absorbance of the sample at 275 nm.
  - Data Analysis:
    1. Calculate the International Bitterness Units (IBU) using the following formula:  $IBU = \text{Absorbance at 275 nm} \times 50$ <sup>[7]</sup>

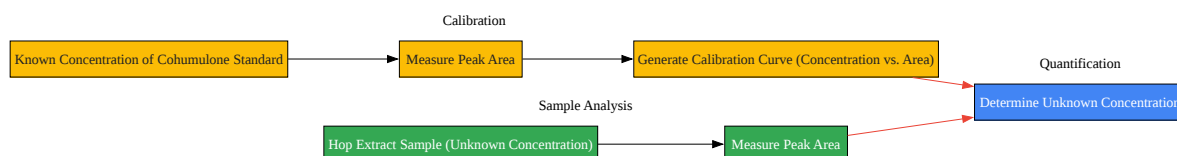
## Visualizations



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Caption: Workflow for Hop Quality Control Using **Cohumulone** Reference Standard.





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Caption: Logic Diagram for HPLC Quantification of **Cohumulone**.

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